molecular formula C7H6N4 B15451638 Pyrido[3,2-c]pyridazin-4-amine CAS No. 62370-24-5

Pyrido[3,2-c]pyridazin-4-amine

Cat. No.: B15451638
CAS No.: 62370-24-5
M. Wt: 146.15 g/mol
InChI Key: DTTAHMIJEWKZCH-UHFFFAOYSA-N
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Description

Significance of Pyridopyridazine (B8481360) Scaffolds in Modern Heterocyclic Chemistry

Pyridopyridazine scaffolds, a class of nitrogen-containing heterocyclic compounds, hold a significant position in modern medicinal and materials chemistry. The unique arrangement of nitrogen atoms within their fused ring system imparts distinct physicochemical properties, making them attractive for a variety of applications. nih.gov The pyridazine (B1198779) ring itself is characterized by its weak basicity and a high dipole moment, which can facilitate π-π stacking interactions, a key factor in drug-target binding. nih.gov

These scaffolds are considered "privileged structures" in drug discovery, meaning they can bind to multiple biological targets with high affinity. nih.gov This versatility has led to their incorporation into a wide range of pharmaceutical agents, including those with anticancer and anti-inflammatory properties. nih.govgoogle.com The nitrogen atoms in the pyridopyridazine core can also participate in hydrogen bonding, further enhancing their potential for interaction with biological macromolecules. nih.gov Moreover, the fusion of a pyridine (B92270) ring to the pyridazine core can modulate these electronic properties and provide additional points for chemical modification.

Historical Development of Pyrido[3,2-c]pyridazine Derivatives Research

The exploration of pyridazine chemistry dates back to the work of Emil Fischer, who first prepared a pyridazine derivative through the condensation of phenylhydrazine (B124118) and levulinic acid. wikipedia.org The parent pyridazine heterocycle was later synthesized by the oxidation of benzocinnoline. wikipedia.org Research into fused pyridazine systems, such as pyridopyridazines, gained momentum as chemists sought to explore the impact of ring fusion on the chemical and biological properties of the core heterocycle.

Early synthetic efforts often involved the condensation of 1,4-dicarbonyl compounds or related synthons with hydrazine (B178648) derivatives. wikipedia.org Over the years, more sophisticated methods have been developed, allowing for greater control over regioselectivity and the introduction of diverse functional groups. The development of palladium-catalyzed cross-coupling reactions, for instance, has revolutionized the synthesis of highly substituted pyridopyridazine derivatives. acs.orgnih.gov These advancements have enabled the systematic investigation of structure-activity relationships and the design of novel compounds with tailored properties.

Overview of Current Academic Research Trajectories on Pyrido[3,2-c]pyridazin-4-amine

Furthermore, there is a strong interest in the derivatization of the this compound core to generate libraries of compounds for biological screening. google.com This includes modifications at the amino group and the aromatic rings to probe the impact of different substituents on the molecule's properties. The ultimate goal of much of this research is the discovery of new therapeutic agents, with studies investigating the potential of these compounds as inhibitors of various enzymes and receptors implicated in disease. nih.govgoogle.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrido[3,2-c]pyridazin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4/c8-5-4-10-11-6-2-1-3-9-7(5)6/h1-4H,(H2,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTTAHMIJEWKZCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=N2)N)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60496703
Record name Pyrido[3,2-c]pyridazin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60496703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62370-24-5
Record name Pyrido[3,2-c]pyridazin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60496703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Pyrido 3,2 C Pyridazin 4 Amine and Its Analogs

Strategies for Pyrido[3,2-c]pyridazine Core Construction

The formation of the pyrido[3,2-c]pyridazine core is a key step in the synthesis of the target compound and its analogs. This can be achieved through several approaches, primarily involving the annulation of a pyridazine (B1198779) ring onto a pyridine (B92270) precursor or vice versa.

Cyclocondensation Reactions Utilizing Pyridine Precursors

One of the common methods for constructing the pyrido[3,2-c]pyridazine system involves the use of appropriately substituted pyridine precursors. These reactions typically involve a cyclocondensation step to form the pyridazine ring. For instance, the synthesis of pyrido[2,3-d]pyridazine-2,8-diones has been achieved through the cyclocondensation of polyfunctionalized 2-pyridone substrates with hydrazine (B178648) monohydrate. nih.gov This approach highlights the utility of building the pyridazine ring onto a pre-existing pyridine scaffold. The starting 2-pyridones can be prepared from the reaction of β-enamino diketones with active methylene (B1212753) compounds like malononitrile (B47326) and ethyl cyanoacetate. nih.gov

Another strategy involves the Borsche reaction, which has been used to synthesize pyrido[3,4-c]pyridazine-4-one from 4-acetyl-3-aminopyridine. researchgate.net This reaction likely proceeds through the enol form of the acetyl substituent. researchgate.net The Widman-Stoermer synthesis is another classical method that can be applied to create the pyridopyridazine (B8481360) core from pyridine derivatives. researchgate.net These methods underscore the importance of having suitably functionalized pyridine precursors to facilitate the cyclization and formation of the fused ring system.

Cyclization Approaches from Pyridazine Derivatives

Alternatively, the pyrido[3,2-c]pyridazine core can be constructed by starting with a pyridazine derivative and subsequently forming the pyridine ring. One such method involves the reaction of pyridazine derivatives with malononitrile. uminho.pt Specifically, pyridazinimine derivatives can be reacted with malononitrile in an ethanolic triethylamine (B128534) solution to yield pyrido[3,2-c]pyridazine derivatives. uminho.pt This approach demonstrates the feasibility of building the pyridine ring onto an existing pyridazine core.

Furthermore, the synthesis of certain pyridopyridazine derivatives can be initiated from pyridazine-3-sulfonylchloride, which is then reacted with different amines to form pyridazine-3-sulfonamides. researchgate.net While this specific example leads to sulfonamide derivatives, it illustrates the principle of using functionalized pyridazines as starting points for more complex fused systems.

Multi-component Reactions and One-pot Syntheses

Multi-component reactions (MCRs) and one-pot syntheses have emerged as efficient and atom-economical strategies for the synthesis of complex heterocyclic systems, including pyrido[3,2-c]pyridazine analogs. orgchemres.orgacsgcipr.org These reactions allow for the formation of the target scaffold from three or more starting materials in a single reaction vessel, often without the need to isolate intermediates. orgchemres.orgrsc.org This approach is advantageous due to its simplicity, speed, and ability to generate diverse molecular structures. orgchemres.org

For example, a one-pot, three-component synthesis of highly substituted pyridines has been developed, which could be adapted for the synthesis of the pyridine part of the pyrido[3,2-c]pyridazine system. acsgcipr.org Similarly, MCRs have been successfully employed for the synthesis of pyrido[2,3-b]pyrazine (B189457) derivatives by reacting a mixture of indane-1,3-dione, a substituted aromatic aldehyde, and 2-aminopyrazine. nih.gov Although this example leads to a different isomer, the principle of using MCRs for the construction of related fused nitrogen heterocycles is well-established. A one-pot method has also been successfully used to obtain 3,5-disubstituted pyrido[2,3-d]pyridazine-2,8-diones in good yields. nih.gov

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has gained significant traction as a method to accelerate reaction rates, improve yields, and often lead to cleaner products. This technology has been successfully applied to the synthesis of various heterocyclic compounds, including pyrido[3,2-c]pyridazine analogs. nih.govmdpi.com Microwave irradiation can significantly reduce reaction times compared to conventional heating methods. researchgate.net

For instance, the synthesis of 6-substituted quinoxalines and 7-substituted pyrido[2,3-b]pyrazines has been achieved with good yields and short reaction times under solvent-free microwave conditions. nih.gov In another example, the synthesis of pyrido[3,2-f] uminho.ptnih.govthiazepines was carried out using microwave heating, resulting in better yields and shorter reaction times compared to traditional heating. mdpi.comresearchgate.net These examples highlight the potential of microwave-assisted protocols to provide a more efficient route to the pyrido[3,2-c]pyridazine scaffold.

Functionalization and Derivatization at the C-4 Amine Position of Pyrido[3,2-c]pyridazine Scaffolds

Once the pyrido[3,2-c]pyridazine core is established, a key step is the introduction and subsequent derivatization of the amine group at the C-4 position. This is often achieved through nucleophilic substitution reactions.

Introduction of Amine Functionalities via Nucleophilic Substitution

The introduction of an amine group at the C-4 position of the pyrido[3,2-c]pyridazine ring system is typically accomplished through a nucleophilic aromatic substitution (SNAr) reaction. This process generally involves the displacement of a suitable leaving group, most commonly a halogen atom like chlorine, by an amine nucleophile. stackexchange.comyoutube.com

The reactivity of the C-4 position towards nucleophilic attack is enhanced by the electron-withdrawing nature of the nitrogen atoms in the pyridine and pyridazine rings. stackexchange.com This electronic effect makes the carbon atom at the C-4 position electrophilic and susceptible to attack by a nucleophile. The mechanism involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. stackexchange.com

A common precursor for this reaction is a 4-chloropyrido[3,2-c]pyridazine derivative. This intermediate can be synthesized by treating the corresponding pyridazinone with a chlorinating agent such as phosphorus oxychloride. nih.gov The resulting 4-chloro derivative can then be reacted with various amines to introduce a diverse range of substituents at the C-4 position. researchgate.net This method provides a versatile route to a library of pyrido[3,2-c]pyridazin-4-amine analogs for further investigation.

Post-Synthetic Modifications and Substituent Variations

The core structure of this compound serves as a versatile scaffold that can be extensively modified to generate a diverse library of analogs. Post-synthetic modifications are crucial for exploring structure-activity relationships (SAR) and optimizing the properties of lead compounds. These modifications typically involve reactions targeting the amino group or various positions on the pyridopyridazine ring system.

Key strategies for introducing substituent variations include nucleophilic substitution and cross-coupling reactions. For instance, in related pyridopyridazine systems, halogenated intermediates are often employed to introduce a variety of functional groups. A trishalogenated pyridopyridazine derivative can undergo sequential nucleophilic substitutions, with reactivity often being selective for specific positions, followed by Suzuki arylation to introduce aryl or heteroaryl moieties at the remaining halogenated site. researchgate.net

The amino group at the 4-position is a primary site for modification. It can be acylated, alkylated, or used as a handle for coupling with different fragments. For example, in analogous heterocyclic systems, the amino group can be reacted with various aldehydes via reductive amination to introduce substituted alkyl groups. nih.gov Patent literature on closely related pyrido[3,4-d]pyridazine (B3350088) amine derivatives describes the introduction of a wide array of substituents to modulate compound properties. google.com These substituents can include alkyl, halogen, hydroxyl, alkoxy, and various aryl and heterocyclyl groups, which are attached to the core structure to fine-tune biological activity. google.com

The table below summarizes common post-synthetic modifications and the types of substituents introduced in analogous pyridopyridazine structures.

Reaction Type Target Position/Group Reagents/Conditions Introduced Substituents Reference
Nucleophilic SubstitutionHalogenated ring positionsNitrogen nucleophilesAmino, alkylamino, dialkylamino researchgate.net
Suzuki ArylationBrominated ring positionArylboronic acids, Pd catalystAryl, heteroaryl researchgate.net
Reductive AminationAmino groupAldehydes, Raney Ni / H₂Substituted alkylamines nih.gov
N-AlkylationAmino groupFormaldehyde, NaBH₃CNMethylamino nih.gov
General SubstitutionRing and amino positionsVarious electrophiles/nucleophilesAlkyl, halogen, hydroxyl, alkoxy, cyano, heterocyclyl google.com

These modifications allow for the systematic exploration of the chemical space around the pyrido[3,2-c]pyridazine core, enabling the development of compounds with tailored characteristics.

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the development of efficient, cost-effective, and environmentally benign processes. The synthesis of this compound and its analogs benefits from the application of advanced techniques and adherence to green chemistry principles.

Advanced Synthetic Techniques:

Traditional multi-step syntheses are often being replaced by more streamlined and efficient methods. Advanced techniques such as microwave-assisted synthesis and one-pot tandem reactions have been successfully applied to the synthesis of related heterocyclic scaffolds.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner product profiles in shorter timeframes. For the synthesis of N-alkyl-N-arylpyridin-2-amines, a related structural class, microwave heating at 120–160 °C for 10–30 minutes proved effective for coupling reactions that would otherwise require much longer periods at room temperature. nih.gov This technique is highly applicable for the construction and modification of the pyridopyridazine skeleton.

Tandem and One-Pot Reactions: Designing a synthesis where multiple bond-forming events occur in a single reaction vessel without isolating intermediates—known as a tandem or one-pot reaction—improves efficiency and reduces waste. For example, a copper-catalyzed one-pot tandem reaction involving an Ullmann-type C-N cross-coupling followed by an intramolecular amidation has been developed for synthesizing multi-substituted pyrido[1,2-a]pyrimidin-4-ones. nih.gov This strategy, which combines several steps under a single set of conditions, represents a powerful approach for efficiently constructing complex heterocyclic systems like pyridopyridazines. nih.gov

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, scalability, and product consistency. While specific examples for this compound are not prevalent, the principles of flow chemistry are increasingly being applied to the synthesis of nitrogen-containing heterocycles.

Green Chemistry Considerations:

The principles of green chemistry aim to minimize the environmental impact of chemical processes. Key considerations include the use of safer solvents, renewable starting materials, and catalytic reagents over stoichiometric ones.

Green Solvents: The use of environmentally benign solvents is a cornerstone of green chemistry. Recent protocols for the synthesis of related chromene derivatives have successfully employed water-ethanol mixtures, which are safer and more sustainable than many traditional organic solvents. nih.gov Such solvent systems can reduce reaction times and simplify product isolation. nih.gov

Efficient Catalysis: The development of highly efficient and recyclable catalysts is critical. For instance, pyridine-2-carboxylic acid has been identified as a sustainable, rapid, and recyclable organocatalyst for the one-pot multicomponent synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives. nih.gov The catalyst demonstrates dual acid-base behavior and facilitates high yields in short reaction times. nih.gov Similarly, the base DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) has been used as an efficient catalyst in aqueous ethanol (B145695) for green synthesis of pyran derivatives. researchgate.net

Atom Economy and E-Factor: Green syntheses are evaluated by metrics such as Atom Economy (AE) and Environmental Factor (E-factor). A high atom economy (approaching 100%) and a low E-factor (indicating less waste) are desirable. A reported green protocol for chromene synthesis achieved a high AE of 99.36% and a low E-factor of 16.68, confirming its eco-efficiency. nih.gov Applying these principles and metrics to the synthesis of pyridopyridazines is an important goal for sustainable chemical production.

The table below highlights some advanced and green approaches relevant to the synthesis of pyridopyridazine analogs.

Technique/Principle Specific Method Advantages Reference
Advanced Synthesis Microwave-Assisted SynthesisReduced reaction times, higher yields nih.gov
One-Pot Tandem Reaction (Cu-catalyzed)Increased efficiency, reduced waste, step economy nih.gov
Green Chemistry Use of Green SolventsWater-Ethanol mixtureReduced environmental impact, easier workup
OrganocatalysisPyridine-2-carboxylic acid (recyclable)Avoids toxic metals, high efficiency, reusable
High Green MetricsHigh Atom Economy, Low E-FactorDemonstrably low waste and high resource efficiency

By integrating these advanced and green methodologies, the synthesis of this compound and its derivatives can be made more efficient, scalable, and environmentally sustainable.

Spectroscopic and Analytical Characterization of Pyrido 3,2 C Pyridazin 4 Amine Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including pyrido[3,2-c]pyridazin-4-amine. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. For derivatives of pyridazine (B1198779), the aromatic protons typically appear in the downfield region of the spectrum due to the deshielding effect of the heterocyclic ring. chemicalbook.com For instance, in the ¹H NMR spectrum of pyridazine recorded in CDCl₃, signals are observed at approximately δ 7.51 ppm and δ 9.21 ppm. chemicalbook.com

In more complex derivatives, such as those resulting from the substitution on the pyrido[3,2-c]pyridazine core, the chemical shifts and coupling patterns of the protons provide crucial information for structural assignment. For example, in a series of 3-methylpyrido[2,3-b]pyrazine (B1613028) derivatives, the methyl group protons of the pyrazine (B50134) ring consistently appear as a singlet around δ 1.23 ppm. ssjournals.co.in The aromatic protons in these systems exhibit complex multiplets in the range of δ 6.5 to 8.5 ppm, with the exact shifts and coupling constants (J values) depending on the substitution pattern. ssjournals.co.in The protons of the amino group (NH₂) typically appear as a broad singlet, and its chemical shift can be influenced by solvent and concentration. ssjournals.co.in

Interactive Table: ¹H NMR Data for Selected Pyridazine Derivatives

CompoundSolventChemical Shift (δ, ppm) and MultiplicityAssignmentReference
PyridazineCDCl₃9.21 (m), 7.51 (m)Aromatic Protons chemicalbook.com
3-Methyl-N-phenyl-pyrido[2,3-b]pyrazin-2-amineDMSO-d₆9.60 (s), 6.49-8.28 (m), 1.23 (s)NH, Aromatic Protons, CH₃ ssjournals.co.in
4-(3-Methylpyrido[2,3-b]pyrazin-2-ylamino)benzenesulfonamideDMSO-d₆12.12 (s), 11.94 (s), 10.00 (s), 6.90-8.52 (m), 1.23 (s)SO₂NH, NH₂, NH, Aromatic Protons, CH₃ ssjournals.co.in

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

For the parent pyridazine, the carbon atoms directly bonded to nitrogen (C3 and C6) are typically found at lower field compared to the other carbons. In substituted derivatives, the chemical shifts of the carbon atoms can be used to determine the position of substituents. For example, the carbon of the methyl group in 3-methylpyrido[2,3-b]pyrazine derivatives appears at a characteristic upfield position. ssjournals.co.in

Interactive Table: ¹³C NMR Data for Selected Pyridine (B92270) and Pyridazine Derivatives

CompoundSolventChemical Shift (δ, ppm)AssignmentReference
PyridineVarious~150 (C2, C6), ~124 (C3, C5), ~136 (C4)Aromatic Carbons researchgate.net
2-AminopyridineNot specifiedNot specifiedNot specified chemicalbook.com
N-(2,4-dimethylphenyl)pyridin-4-amineNot specifiedNot specifiedNot specified researchgate.net

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) Analysis

¹⁵N NMR spectroscopy is a powerful tool for directly probing the nitrogen atoms in a molecule, which is particularly relevant for nitrogen-rich heterocycles like this compound. The chemical shifts of the nitrogen atoms are sensitive to their hybridization state, the nature of their substituents, and their participation in hydrogen bonding. researchgate.netresearchgate.net

In a study of substituted 1,2,3,4-tetrahydropyrido[1,2-a]pyrimidines, ¹⁵N NMR was instrumental in the unequivocal assignment of all nitrogen resonances. nih.gov The chemical shifts of the nitrogen atoms are reported relative to an external standard, such as neat formamide. nih.gov For instance, in the analysis of the photodegradation products of 2,4,6-trinitrotoluene, ¹⁵N NMR revealed the formation of various nitrogen-containing functional groups, including aromatic amines, amides, and azoxy compounds, with distinct chemical shift ranges. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound and its derivatives will exhibit characteristic absorption bands corresponding to the vibrations of specific bonds.

Key expected IR absorption bands include:

N-H stretching: The amino group (NH₂) will show characteristic stretching vibrations, typically in the region of 3300-3500 cm⁻¹. researchgate.netnasa.gov The presence of two bands in this region is indicative of a primary amine.

C-H stretching: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. nih.gov

C=N and C=C stretching: The stretching vibrations of the C=N and C=C bonds within the aromatic rings will give rise to a series of bands in the 1400-1650 cm⁻¹ region. ssjournals.co.innih.gov

N-H bending: The scissoring vibration of the NH₂ group typically appears around 1600-1650 cm⁻¹. researchgate.net

In a study of pyrimidine (B1678525), pyridazine, and pyrazine, the vibrational spectra were analyzed in detail, providing a basis for the assignment of the IR bands in related heterocyclic systems. researchgate.netcore.ac.uk For example, the IR spectrum of a 3-methylpyrido[2,3-b]pyrazine derivative showed absorption bands at 3370 cm⁻¹ (NH) and 1650 cm⁻¹ (C=N). ssjournals.co.in

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. nih.gov

In the mass spectrum of this compound, the molecular ion peak (M⁺) will correspond to the molecular weight of the compound. The fragmentation of the molecular ion can provide valuable structural information. For instance, the fragmentation of related pyrimido[4,5-c]pyridazine (B13102040) derivatives has been studied, revealing characteristic fragmentation pathways such as the retro-Diels-Alder reaction of the pyridazine ring. growingscience.comresearchgate.net

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the elemental composition of the molecule with high accuracy. semanticscholar.org This is a crucial step in confirming the identity of a newly synthesized compound. For example, the HRMS of a 3-[(benzyloxycarbonyl)amino]-4H-pyrimido[1,2-b]pyridazin-4-one derivative was used to confirm its elemental formula. semanticscholar.org

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing empirical validation of its chemical formula. For a pure sample of this compound (Molecular Formula: C₇H₆N₄), the theoretical elemental composition can be calculated based on its atomic constituents. This analysis is crucial for confirming the purity and identity of a newly synthesized compound.

Theoretical Composition of this compound (C₇H₆N₄):

Carbon (C): 57.53%

Hydrogen (H): 4.14%

Nitrogen (N): 38.33%

Experimental verification would involve combustion analysis, where the measured percentages of C, H, and N in a sample are compared against these theoretical values. A close correlation (typically within ±0.4%) is considered confirmation of the compound's elemental makeup. However, no specific experimental data from such an analysis on this compound has been reported in the searched literature.

X-ray Crystallography for Solid-State Molecular Conformation

While the crystal structures of several related derivatives have been solved, providing insight into how substituents affect the geometry of the pyridopyridazine (B8481360) core dntb.gov.ua, specific crystallographic data for the parent this compound are not available in the public domain. The generation of a data table with parameters such as crystal system, space group, unit cell dimensions, and atomic coordinates is therefore not feasible.

Computational and Theoretical Investigations of Pyrido 3,2 C Pyridazin 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the fundamental properties of pyridopyridazine (B8481360) systems. These methods allow for a detailed examination of electronic structure, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic properties of molecules. researchgate.netnih.gov By calculating parameters such as the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO energy gap, researchers can predict the chemical reactivity and stability of a compound. researchgate.netnih.gov A smaller energy gap, for instance, suggests that a molecule is more reactive. mdpi.com

DFT studies on related pyridazine (B1198779) and pyridopyrimidine structures have shown that the addition of different functional groups can significantly alter the electronic properties. researchgate.netmdpi.com For example, the introduction of electron-withdrawing groups can decrease the HOMO-LUMO energy gap, thereby increasing the molecule's reactivity. mdpi.com The molecular electrostatic potential (MESP) surface is another key output of DFT calculations, which helps in identifying the regions of a molecule that are susceptible to electrophilic and nucleophilic attack. nih.govmdpi.com These computational insights are crucial for understanding the reaction mechanisms and for designing new molecules with desired electronic characteristics.

Conformational Analysis and Tautomeric Equilibrium Studies

Conformational analysis of pyridopyridazine derivatives and related heterocyclic systems is essential for understanding their three-dimensional structure and how it influences their biological activity. Computational methods are employed to determine the most stable conformations and to study the energy barriers between different rotational isomers. For some pyridoxal (B1214274) amino acid Schiff's bases, calculations have been used to determine the locations of local energy minima, which are consistent with experimental findings. researchgate.net

Tautomerism, the interconversion of structural isomers, is another important aspect that can be investigated using computational approaches. For instance, studies on related 3-amino-4-pyridone (B15134873) have shown that they predominantly exist in the pyridone form. rsc.org Understanding the tautomeric equilibrium is critical as different tautomers can exhibit distinct chemical and biological properties.

Prediction and Correlation of Spectroscopic Properties

Computational methods, including DFT, can be used to predict various spectroscopic properties of molecules, such as their infrared (IR) and nuclear magnetic resonance (NMR) spectra. researchgate.netnih.gov These predictions can be correlated with experimental data to confirm the structure of newly synthesized compounds. nih.gov For example, the calculated vibrational frequencies from DFT can be compared with experimental IR spectra to assign specific vibrational modes to different functional groups within the molecule. researchgate.net Similarly, calculated NMR chemical shifts can aid in the interpretation of experimental NMR spectra.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational techniques used to predict how a small molecule (ligand) interacts with a biological target, such as a protein or enzyme. These methods are instrumental in drug discovery for identifying potential drug candidates and optimizing their binding affinity.

Ligand-Target Interaction Profiling

Molecular docking studies are frequently performed to understand the binding interactions between pyridopyridazine derivatives and their biological targets. nih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for the ligand's activity. nih.govnih.gov For example, in studies of pyrido[3,4-d]pyrimidine (B3350098) inhibitors targeting the Mps1 kinase, docking simulations identified important hydrogen bond interactions with specific amino acid residues like Gly605 and K529, which were found to be conducive to the inhibitors' activity. nih.gov Similarly, docking studies of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives with EGFR have helped to elucidate their binding modes. nih.gov

Binding Mode and Affinity Prediction Methodologies

Molecular docking simulations predict the preferred orientation (binding mode) of a ligand within the active site of a target protein. acs.orgmdpi.com The predicted binding mode provides a three-dimensional representation of the ligand-target complex, highlighting the specific interactions that stabilize the binding. nih.gov Furthermore, these simulations can estimate the binding affinity, often expressed as a docking score or binding free energy, which is a measure of the strength of the interaction between the ligand and the target. mdpi.comnih.gov For instance, in the study of pyrrolo[2,3-d]pyrimidin-4-amine derivatives as JAK1 inhibitors, the binding conformations were selected based on binding energy and hydrogen bond interactions for further analysis through molecular dynamics simulations. nih.gov These predictions, while not always perfectly accurate, provide valuable guidance for medicinal chemists in designing more potent and selective inhibitors. nih.govacs.org

Chemical Reactivity and Transformation Pathways of Pyrido 3,2 C Pyridazin 4 Amine and Its Derivatives

Nucleophilic Substitution Reactions on the Pyrido[3,2-c]pyridazine Core

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction for electron-deficient heterocyclic systems, particularly when the ring is substituted with a good leaving group, such as a halogen. In pyridopyridazine (B8481360) derivatives, the presence of electronegative nitrogen atoms facilitates the attack of nucleophiles by stabilizing the intermediate Meisenheimer complex.

Research on related isomers, such as pyrido[3,4-c]pyridazines and pyrido[3,2-d]pyrimidines, provides insight into the expected reactivity. For instance, halogenated derivatives undergo substitution with various nucleophiles. In the pyrido[3,4-c]pyridazine (B3354903) series, a 4,6-dichloropyridazine-3-carboxylate was shown to undergo regioselective nucleophilic substitution at the 4-position with the soft carbon nucleophile from t-butyl ethyl malonate. researchgate.net Further studies on a 3-chloro-6,8-dibromopyrido[3,4-c]pyridazine derivative demonstrated sequential substitution, with nitrogen nucleophiles preferentially attacking the 3- and 8-positions. researchgate.net

Similarly, studies on 2,4-diazidopyrido[3,2-d]pyrimidine, which features a tetrazole ring fused to a pyrido[2,3-e]pyrimidine system in equilibrium, show that SNAr reactions with N-, O-, and S-nucleophiles proceed selectively at the C-4 position. nih.gov This reactivity is enhanced by the electron-withdrawing nature of the fused tetrazole. nih.gov The cyanide group can also act as a leaving group in SNAr reactions on electron-deficient heterocycles, a reaction that is less common than halide displacement but provides synthetic utility. researchgate.net In the case of 2-chloro-3-nitropyridine, the nitro group activates the 2-position for nucleophilic attack by piperazine, demonstrating the powerful influence of electron-withdrawing groups. nih.gov

These examples suggest that for a hypothetical halogenated pyrido[3,2-c]pyridazin-4-amine, nucleophilic substitution would be a viable transformation pathway, with the site of attack influenced by the position of the leaving group and the nature of the nucleophile.

Table 1: Examples of Nucleophilic Substitution on Related Pyridopyridazine Systems This table is based on data from related isomers to infer potential reactivity.

Substrate Isomer Leaving Group(s) Nucleophile Product Type Reference
Pyrido[3,4-c]pyridazine 4-Cl t-butyl ethyl malonate 4-Substituted derivative researchgate.net
Pyrido[3,4-c]pyridazine 3-Cl, 8-Br Nitrogen nucleophiles 3,8-Disubstituted derivative researchgate.net
Pyrido[3,2-d]pyrimidine 2,4-Diazido Thiols, Amines 5-Substituted tetrazolo[1,5-a]pyrido[2,3-e]pyrimidine nih.gov
Pyridine (B92270) 2-CN Lithium amides 2-Aminopyridine researchgate.net
Pyridine 2-Cl (activated by 3-NO₂) Piperazine 2-Piperazinyl-3-nitropyridine nih.gov

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is generally difficult on pyridine and pyridazine (B1198779) rings. researchgate.netyoutube.com The lone pair of electrons on the nitrogen atoms makes them basic, and they readily coordinate with electrophiles or Lewis acid catalysts. This coordination results in the formation of a positively charged pyridinium- or pyridazinium-like species, which strongly deactivates the ring system towards further electrophilic attack. libretexts.org

The inherent electron-withdrawing inductive effect of the nitrogen atoms further reduces the electron density of the aromatic system, making it less nucleophilic and thus less reactive towards electrophiles. researchgate.netyoutube.com In the rare instances that EAS occurs on pyridine, it requires harsh conditions and proceeds at the 3-position (meta-position), as this avoids placing a positive charge on the electronegative nitrogen atom in the resonance structures of the reaction intermediate. libretexts.org For pyridazine itself, the deactivation is even more pronounced due to the presence of two adjacent nitrogen atoms.

Given these principles, the pyrido[3,2-c]pyridazine core is expected to be highly unreactive towards electrophilic aromatic substitution. Any potential substitution would likely require the presence of strong electron-donating groups on the ring to counterbalance the deactivating effects of the nitrogen atoms and would be predicted to occur on the carbon atoms of the pyridine ring (C-6, C-7, or C-8) that are meta to the ring-junction nitrogen and not adjacent to a pyridazine nitrogen. libretexts.orgstackexchange.com

Cycloaddition Reactions for Fused Systems

While the pyrido[3,2-c]pyridazine ring itself is not typically a substrate for cycloaddition reactions, cycloadditions are a powerful method for constructing the core scaffold itself or related fused systems. libretexts.org These reactions often involve the [4+2] cycloaddition (Diels-Alder type) of a 1,2-diazine or a tetrazine with a suitable dienophile, or a [3+2] dipolar cycloaddition.

For example, functionalized pyrido[2,3-c]pyridazines have been synthesized via a base-promoted [4+2] cycloaddition of α-halogenated N-tosylhydrazones (which form a 1,3-dipole-like species) with 1,4-dihydropyridines. acs.org Hetero-Diels-Alder reactions of 1,2,4,5-tetrazines with enamines derived from cyclic imines lead to fused pyridazine systems after extrusion of dinitrogen and subsequent aromatization. researchgate.net

Another important pathway involves the [3+2] cycloaddition of pyridazinium ylides with dipolarophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD). nih.gov These reactions lead to the formation of five-membered heterocyclic rings fused to the pyridazine core. nih.govdoaj.org

Table 2: Synthesis of Pyridopyridazine Scaffolds via Cycloaddition Reactions

Reaction Type Reactant 1 (Diene/Dipole Source) Reactant 2 (Dienophile/Dipolarophile) Resulting Scaffold Reference
[4+2] Cycloaddition α-Halogenated N-benzoylhydrazone 1,4-Dihydropyridine Hexahydropyrido[2,3-c]pyridazine acs.org
Hetero-Diels-Alder 1,2,4,5-Tetrazine-dicarboxylate Enamine of 5,5-dimethylpyrroline Fused Pyridazine researchgate.net
[3+2] Cycloaddition Pyridazinium ylide Dimethyl acetylenedicarboxylate (DMAD) Pyrrolopyridazine nih.gov
[3+2] Cycloaddition Pyridazinium ylide Ethyl 4,4,4-trifluorobutinoate Aromatized Pyrrolopyridazine nih.gov

Heterocyclic Annulation Reactions to Form Polycyclic Systems

Heterocyclic annulation provides a versatile strategy for synthesizing complex polycyclic systems containing the pyrido[3,2-c]pyridazine core or its isomers. These methods typically involve the construction of one heterocyclic ring onto another pre-existing one.

One notable modern approach is the rhodium(III)-catalyzed dual C-H activation and annulation of hydrazones with alkynes. nih.gov This method has been used to assemble pyrrolopyridazines from hydrazones derived from N-aminopyrroles, representing a rare example of hydrazoyl C-H activation. nih.gov

More classical condensation reactions are also widely employed. The reaction of 3-aminopyridazine (B1208633) derivatives with reagents like methyl (Z)-2-benzyloxycarbonylamino-3-(dimethylamino)propenoate leads to the formation of pyrimido[1,2-b]pyridazine systems. semanticscholar.org Similarly, cyclocondensation of 3-amino-1H-pyrazolo[3,4-c]pyridazine with reagents such as acetylacetone (B45752) can furnish pyrimido[1',2':1,5]pyrazolo[3,4-c]pyridazines. researchgate.net The synthesis of tricyclic pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine derivatives has also been reported, demonstrating the construction of complex fused systems. nih.gov These strategies often start with a substituted pyridine or pyridazine and build the adjacent rings through cyclization. researchgate.netrawdatalibrary.netconsensus.app

Table 3: Examples of Heterocyclic Annulation to Form Polycyclic Systems

Starting Heterocycle Reagents Reaction Type Resulting Polycyclic System Reference
N-Aminopyrrole-derived hydrazone Alkyne, [Cp*RhCl₂]₂ Rh(III)-catalyzed dual C-H activation/annulation Pyrrolopyridazine nih.gov
3-Aminopyridazine Methyl (Z)-2-benzyloxycarbonylamino-3-(dimethylamino)propenoate Condensation/Cyclization Pyrimido[1,2-b]pyridazine semanticscholar.org
3-Amino-1H-pyrazolo[3,4-c]pyridazine Acetylacetone, Ethyl acetoacetate Cyclocondensation Pyrimido[1',2':1,5]pyrazolo[3,4-c]pyridazine researchgate.net
2-Chloro-3-cyanopyridine Hydrazine (B178648), Acetylacetone Condensation/Cyclization Pyrimido[1',2':1,5]pyrazolo[3,4-c]-2,7-naphthyridine researchgate.net

Oxidation and Reduction Chemistry

The oxidation and reduction chemistry of the pyrido[3,2-c]pyridazine core is integral to the synthesis and functionalization of its derivatives. The pyridazine ring can be susceptible to both oxidation and reduction, depending on the reagents and the substituents present on the heterocyclic system.

For instance, the synthesis of the parent thieno[3,2-c]pyridazine (B12973980) involved the sequential reduction of a thienopyridazin-3-one intermediate, followed by an oxidation step to achieve the final aromatic system. rsc.org This highlights that oxo-derivatives (pyridazinones) are key intermediates that can be accessed and transformed. The formation of pyrido[2,3-d]pyridazine-2,8-dione derivatives through cyclocondensation reactions also underscores the stability and accessibility of oxidized forms of the pyridopyridazine scaffold. nih.govrsc.org These dione (B5365651) derivatives can serve as precursors for further chemical modifications.

Conversely, reduction of nitro-substituted precursors is a common strategy for introducing amino groups, which are valuable handles for further functionalization. While specific examples for the pyrido[3,2-c]pyridazine core are not prevalent, the reduction of dinitro-bipyridyl compounds to form fused pyridazines has been reported, indicating that reduction of suitable precursors can be a key step in forming the pyridazine ring itself. dntb.gov.ua

The reactivity towards oxidation and reduction provides essential pathways for manipulating the substitution pattern and electronic properties of the pyrido[3,2-c]pyridazine ring system.

In Vitro Biological Activity and Structure Activity Relationship Sar Studies of Pyrido 3,2 C Pyridazin 4 Amine Analogs

In Vitro Antimicrobial Activity Evaluation of Pyrido[3,2-c]pyridazin-4-amine Analogs

The antimicrobial potential of pyridopyridazine (B8481360) derivatives has been a subject of scientific investigation, with studies exploring their efficacy against a range of bacterial, fungal, and mycobacterial strains.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

The antibacterial activity of pyridopyridazine analogs has been evaluated against both Gram-positive and Gram-negative bacteria. In one study, novel pyridazinone derivatives were synthesized and screened for their antibacterial properties against Staphylococcus aureus (methicillin-resistant), Escherichia coli, Acinetobacter baumannii, Pseudomonas aeruginosa, and Salmonella typhimurium. mdpi.com Notably, some of these compounds demonstrated significant antibacterial activity. mdpi.com For instance, one compound with a fluorine group at the para position was particularly active against Gram-negative bacteria. mdpi.com Conversely, the replacement of the fluoro group with an electron-donating methyl group resulted in a marked increase in activity against the Gram-positive bacterium S. aureus (MRSA). mdpi.com Two compounds, in particular, were effective against all tested bacterial strains, with one exhibiting the most potent in vitro activity against the Gram-negative A. baumannii and P. aeruginosa. mdpi.com

However, not all pyridopyridazine derivatives have shown broad-spectrum antibacterial effects. A study on new pyrido[3,4-d]pyridazine (B3350088) derivatives found them to be ineffective against the tested Gram-positive and Gram-negative bacteria. nih.gov This highlights the critical role of specific structural modifications in determining the antibacterial potency of this class of compounds. Other related heterocyclic compounds, such as pyridine (B92270) derivatives, have also been shown to possess antibacterial activity against species like B. subtilis, S. aureus, P. aeruginosa, and E. coli. nih.gov

Table 1: Antibacterial Activity of Selected Pyridazinone Derivatives

Compound Target Bacteria MIC (μM)
Compound 7 E. coli 7.8
S. aureus (MRSA) 7.8
S. typhimurium 7.8
A. baumannii 7.8
Compound 13 A. baumannii 3.74
P. aeruginosa 7.48
Compound 3 S. aureus (MRSA) 4.52

Data sourced from a study on novel pyridazinone derivatives. mdpi.com

Antifungal Activity Studies

The antifungal properties of pyridopyridazine analogs have also been investigated, although with varied results. In the same study that reported on the antibacterial inefficacy of new pyrido[3,4-d]pyridazine derivatives, these compounds were also found to be ineffective against the tested fungal strains. nih.gov

Conversely, research on other related heterocyclic structures has shown more promising results. For example, some pyridine derivatives have demonstrated high antifungal activity against Candida albicans and Aspergillus niger. nih.gov Specifically, compounds with nitro and dimethoxy substituents were among the most active. nih.gov Hybrid compounds of bis-(imidazole/benzimidazole)-pyridine have also been synthesized and tested for their antifungal activity against human and plant pathogenic fungi, with some exhibiting good quasi-nonselective activity. nih.gov This suggests that while the core pyridopyridazine structure may require specific substitutions to elicit antifungal effects, related heterocyclic systems hold potential in this area.

Antimycobacterial Activity Assessment

Several studies have highlighted the potential of pyridopyridazine analogs and related compounds as antimycobacterial agents. In a study focused on new pyrido[3,4-d]pyridazine derivatives, while antibacterial and antifungal activity was absent, two compounds, 1-(4-benzylpiperazin-1-yl)pyrido[3,4-d]pyridazin-4(3H)-one and 1-(4-benzylpiperidin-1-yl)pyrido[3,4-d]pyridazin-4(3H)-one, demonstrated the highest antimycobacterial activity among the synthesized series. nih.gov

Further research into other pyridazine (B1198779) derivatives has also yielded positive results. A study on new pyridinylpyridazine derivatives found that 4-(pyridin-4-yl)thieno[2,3-d]pyridazine exhibited the most significant antimycobacterial activity against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) of 12.5 μg/mL. latamjpharm.org Additionally, a novel high-throughput screening in silico docking method identified new pyridopyrimidine derivatives as potential antimycobacterial agents targeting the dUTPase enzyme in M. tuberculosis. nih.gov To improve cellular uptake, one of the hit compounds was conjugated to a peptide-based carrier. nih.gov This conjugate showed relevant in vitro antitubercular activity with low toxicity. nih.gov

Table 2: Antimycobacterial Activity of Selected Pyridopyridazine and Pyridinylpyridazine Derivatives

Compound Target Organism MIC (μg/mL)
1-(4-benzylpiperazin-1-yl)pyrido[3,4-d]pyridazin-4(3H)-one Mycobacterium tuberculosis Not specified, but highest in series
1-(4-benzylpiperidin-1-yl)pyrido[3,4-d]pyridazin-4(3H)-one Mycobacterium tuberculosis Not specified, but highest in series
4-(pyridin-4-yl)thieno[2,3-d]pyridazine Mycobacterium tuberculosis 12.5

Data compiled from studies on pyridopyridazine and pyridinylpyridazine derivatives. nih.govlatamjpharm.org

In Vitro Antiproliferative Activity in Cancer Cell Lines

The antiproliferative potential of aminopyridopyridazine analogs and related structures has been explored in various cancer cell lines, utilizing established screening methodologies to quantify their cytotoxic effects.

Screening Methodologies (e.g., MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method used to assess the in vitro antiproliferative activity of chemical compounds. This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. Several studies on analogs of this compound have employed the MTT assay to determine the half-maximal inhibitory concentration (IC50) values of the synthesized compounds. mdpi.com For instance, the antiproliferative effects of 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates were evaluated using the MTT test on various cell lines. mdpi.com Similarly, the cytotoxic activity of new pyridazinone derivatives was investigated through an MTT cell proliferation assay. eurekaselect.com

Specificity Against Various Cancer Cell Types (e.g., HT-29, Caco-2, NCI-H1975)

Research has been conducted to determine the specificity of pyridopyridazine analogs and related compounds against different cancer cell lines, including the colon cancer cell lines HT-29 and Caco-2.

In one study, new spiro-pyridine derivatives were designed and evaluated for their antiproliferative activity against HepG-2 and Caco-2 cell lines. nih.gov Three of the spiro-pyridine derivatives demonstrated notably higher activity against Caco-2 cells, with one compound exhibiting a lower IC50 value (7.83 ± 0.50 μM) than the standard drug Doxorubicin (IC50 = 12.49 ± 1.10 μM). nih.gov

Table 3: Antiproliferative Activity of a Selected Spiro-Pyridine Derivative

Cell Line Compound 7 IC50 (μM) Doxorubicin IC50 (μM)
Caco-2 7.83 ± 0.50 12.49 ± 1.10

Data from a study on H-spiro-pyridine derivatives. nih.gov

Mechanistic Insights into Cellular Effects

The cellular effects of pyrido[3,2-c]pyridazine analogs are primarily driven by their ability to interact with specific biological macromolecules. The predominant mechanism observed is enzyme inhibition, where these compounds act as competitive inhibitors in the ATP-binding pocket of various kinases. acs.orgnih.gov This targeted inhibition disrupts cellular signaling pathways that are often hyperactive in disease states like cancer.

Some fused pyrazole (B372694) derivatives, which share structural similarities, have been investigated for their ability to bind DNA and bovine serum albumin (BSA), suggesting that related heterocyclic systems can interact with macromolecules beyond enzymes. researchgate.net However, for the pyridopyridazine class, the most extensively documented cellular effect is the modulation of enzyme activity. acs.orgacs.org Docking studies on related pyrido[2,3-d]pyrimidin-7(8H)-ones suggest that these scaffolds fit within the ATP-binding site of the tyrosine kinase domain of ZAP-70, indicating a common mode of action for this class of heterocyclic compounds. nih.gov

Enzyme Inhibition Studies (e.g., Kinase Inhibition)

Pyrido[3,2-c]pyridazine derivatives and their close structural relatives have been identified as potent inhibitors of several protein kinases, which are critical regulators of cell processes. acs.orgnih.gov Tyrosine kinases, in particular, have been a significant focus. acs.orgnih.gov

Research has led to the optimization of novel pyrido-pyridazinone derivatives as potent inhibitors of FES tyrosine kinase (FES). acs.org The selectivity of these compounds is a key aspect of their development. For instance, analysis of the amino acid residues in the kinase domain revealed that the size of the side chain at specific positions, such as L638 in FES, can determine the inhibitory activity. acs.org

Furthermore, related fused pyrimidine (B1678525) scaffolds have demonstrated broad kinase inhibitory profiles. Pyrido[2,3-d]pyrimidin-7-one derivatives are noted as inhibitors of platelet-derived growth factor receptor (PDGFr) and fibroblast growth factor receptor (FGFr) tyrosine kinases. nih.gov Other analogs have been developed as inhibitors for cyclin-dependent kinases (CDKs), mTOR, and p38 MAP kinase. acs.orgnih.gov Specifically, pyrazolo[3,4-c]pyridazines were identified as potent inhibitors of CDK1/cyclin B. acs.org The pyrido[2,3-d]pyrimidin-4(3H)-one scaffold has been utilized to develop inhibitors against both wild-type Epidermal Growth Factor Receptor (EGFRWT) and its resistant mutant (EGFET790M). nih.gov

The table below summarizes the kinase inhibition data for selected pyrido-pyridazinone derivatives.

CompoundTarget KinaseIC₅₀ (nM)Cellular Activity (IC₅₀)Cell Line
Compound 1 FES1.8150 nM-
Compound 17c FES0.96120 nM-
Compound 8a EGFRWT99 nM7.98 µMPC-3
Compound 8a EGFRT790M123 nM7.98 µMPC-3
Compound 8b EGFRWT112 nM8.16 µMPC-3
Compound 8b EGFRT790M145 nM8.16 µMPC-3
Compound 9a EGFRWT148 nM9.26 µMPC-3
Compound 9a EGFRT790M183 nM9.26 µMPC-3
Data sourced from multiple studies on pyrido-based kinase inhibitors. acs.orgnih.gov

Structure-Activity Relationship (SAR) Analysis of this compound Derivatives

Influence of Substituent Nature and Position on Activity

The biological activity of pyrido[3,2-c]pyridazine analogs is highly dependent on the nature and placement of various substituents on the core structure. acs.orgnih.gov SAR studies have been crucial in guiding the synthesis of more potent and selective inhibitors.

For pyrido-pyridazinone derivatives targeting FES kinase, modifications at the C-5 and C-8 positions have been shown to be critical. acs.org An 8-Fluoro scaffold was initially used for derivatization to study the SAR of the C-5 substituent, even though it had diminished inhibitory activity, because it was easier to synthesize. acs.org Structural information indicated that the hinge loop of the kinase, with which the C-5 substituent interacts, varies in size and shape among different kinases, a feature that can be exploited to achieve selectivity. acs.org

In the case of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives targeting EGFR, the presence of an electron-donating methoxy (B1213986) (-OCH₃) group at the 4-position of an attached phenyl ring was found to be beneficial for activity. nih.gov For example, compound 8a, with a 4-methoxy substitution, showed potent inhibition of both EGFRWT and EGFRT790M. nih.gov Conversely, converting tetracyclic derivatives into hydrazinyl derivatives led to a decrease in anticancer activity. nih.gov A general trend observed in related pyridine derivatives is that increasing the number of methoxy groups can lead to increased antiproliferative activity, while the presence of halogens or bulky groups may decrease it. nih.gov

Derivation of Pharmacophore Models and Lead Optimization Strategies

Pharmacophore modeling and lead optimization are essential steps in transforming a promising hit compound into a viable drug candidate. For the pyrido[3,2-c]pyridazine scaffold and its relatives, these strategies have focused on enhancing potency, selectivity, and pharmacokinetic properties. acs.orgnih.gov

A key pharmacophoric feature for many kinase inhibitors is a heterocyclic core that can form hydrogen bonds with the hinge region of the kinase's ATP-binding site. acs.org For pyrido[3,4-d]pyrimidin-4(3H)-one inhibitors of KDM4, the scaffold coordinates to the active site metal via the pyridine nitrogen and the pyrimidinone CONH moiety interacts with key amino acid residues. acs.org

Lead optimization efforts for pyrido-pyridazinone FES inhibitors involved structural modifications at the C-5 position to improve selectivity. acs.org By analyzing the amino acid residues around the C-5 substituent-interacting region across numerous kinases, researchers could design modifications to enhance complementarity with the target kinase, FES, thereby increasing selectivity. acs.org This led to the development of compound 17c (DS08701581) from the lead compound 1 (DS21360717), with improved affinity and selectivity. acs.org Similar lead optimization on a pyrido[2,3-d] acs.orgbenzazepin-6-one core led to the discovery of a potent and orally available hPTHR1 antagonist. nih.gov

The general strategy involves identifying a lead compound from screening, building a molecular model of its interaction with the target protein, and then synthesizing analogs to probe the SAR. acs.org This iterative process allows for the refinement of the pharmacophore and the optimization of the lead compound's properties. acs.orgnih.gov

Future Directions and Emerging Research Avenues for Pyrido 3,2 C Pyridazin 4 Amine

Innovation in Synthetic Methodologies for Pyrido[3,2-c]pyridazine Scaffolds

While established methods for constructing pyridopyridazine (B8481360) cores exist, the future of synthesizing Pyrido[3,2-c]pyridazin-4-amine and its derivatives lies in the development of more efficient, versatile, and sustainable synthetic strategies. Current research on related heterocyclic systems highlights several promising innovative methodologies.

One key area of innovation is the advancement of cycloaddition reactions . For instance, a convenient protocol for synthesizing functionalized pyrido[2,3-c]pyridazines has been developed using a Cs2CO3-promoted [4 + 2] cycloaddition of α-halogenated N-tosylhydrazones or N-acylhydrazones with 1,4-dihydropyridines. nih.gov This approach is noted for its mild reaction conditions, broad substrate scope, and high functional group tolerance, making it an attractive strategy to explore for the construction of the Pyrido[3,2-c]pyridazine scaffold. nih.gov Similarly, aza-Diels-Alder reactions, such as those between 1,2,3-triazines and 1-propynylamines, offer a highly regioselective, metal-free route to pyridazine (B1198779) derivatives under neutral conditions, which could be adapted for the synthesis of pyridopyridazine systems. organic-chemistry.org

Multicomponent reactions (MCRs) also represent a significant frontier. An efficient one-pot MCR using piperidine as an organocatalyst has been successfully employed for the synthesis of pyrano[2,3-c]pyridazines. nih.gov The application of similar MCR strategies to assemble the Pyrido[3,2-c]pyridazine core could streamline the synthetic process, reduce waste, and allow for the rapid generation of diverse derivatives.

Furthermore, novel cyclization and condensation strategies are continuously being developed. A new method for constructing the pyrido[3',2':4,5]imidazo[1,2-b]pyridazine system utilizes a POCl3-promoted cyclization as the key step. researchgate.net Exploring novel catalytic systems and reaction conditions for the cyclization of appropriately substituted pyridine (B92270) and pyridazine precursors will be crucial. For example, reports on the synthesis of pyrido[3,4-c]pyridazines detail various pathways starting from pyridine or pyridazine derivatives, involving reactions like the Widman-Stoermer cinnoline synthesis, Borsche reaction, and condensations with reagents like DMFDMA. mdpi.comresearchgate.net Adapting these varied approaches could provide new entries to the Pyrido[3,2-c]pyridazine framework.

Synthetic Strategy Key Features Potential Application for Pyrido[3,2-c]pyridazine Reference
[4 + 2] Cycloaddition Mild conditions, high regioselectivity, broad substrate scope.Efficient construction of the core bicyclic ring system. nih.gov
Aza-Diels-Alder Reaction Metal-free, neutral conditions, high yields.Regioselective formation of the pyridazine ring fused to a pyridine precursor. organic-chemistry.org
Multicomponent Reactions One-pot synthesis, operational simplicity, diversity-oriented.Rapid assembly of complex Pyrido[3,2-c]pyridazine derivatives from simple starting materials. nih.gov
Novel Cyclization Methods Use of specific promoters (e.g., POCl3), varied starting materials.Creating the fused ring system through intramolecular cyclization of functionalized intermediates. researchgate.net

Application of Advanced Spectroscopic Techniques for Fine Structural Analysis

A precise understanding of the three-dimensional structure and electronic properties of this compound is fundamental to elucidating its function and designing next-generation analogs. Advanced spectroscopic techniques are indispensable for this fine structural analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone for structural elucidation. Beyond standard 1D ¹H and ¹³C NMR, the application of 2D NMR techniques such as COSY, HMBC, and ROESY is critical for unambiguously assigning proton and carbon signals and confirming the connectivity and spatial relationships within the molecule, as demonstrated in the structural confirmation of novel pyrido[4,3-e] nih.govresearchgate.netnih.govtriazino[3,2-c] nih.govresearchgate.netnih.govthiadiazine 6,6-dioxides. mdpi.com Detailed NMR studies, including ¹⁵N NMR, have also been used to investigate tautomerism in related pyridopyridazinone systems, an aspect that could be relevant for this compound. mdpi.comresearchgate.net

Mass Spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS), is essential for confirming the elemental composition. mdpi.com Techniques like electrospray ionization (ESI-MS) are routinely used to determine the molecular weight of newly synthesized pyridazinone derivatives. nih.gov

X-ray crystallography provides the definitive method for determining the solid-state structure, offering precise information on bond lengths, bond angles, and intermolecular interactions. Such analyses have been crucial in confirming the structures of related heterocyclic compounds, including halogenoaminopyrazole derivatives and precursors for drug design. mdpi.comnih.gov Obtaining a single crystal structure of this compound would provide invaluable insights into its molecular geometry and packing in the crystal lattice.

Vibrational spectroscopy , including Fourier-transform infrared (FT-IR) and Raman spectroscopy, offers detailed information about the functional groups present in the molecule. tubitak.gov.tr The characterization of pyridazine derivatives frequently involves identifying characteristic absorption bands for C=O, C=N, and N-H bonds. nih.govmdpi.com These techniques, when combined with computational predictions, can provide a comprehensive vibrational analysis of the molecule. tubitak.gov.tr

Technique Information Provided Relevance for this compound
2D NMR (COSY, HMBC, ROESY) Atom connectivity, long-range correlations, spatial proximity.Unambiguous confirmation of the fused ring structure and substituent positions. mdpi.com
X-Ray Crystallography Precise 3D structure, bond lengths/angles, intermolecular interactions.Definitive structural proof and insight into solid-state packing and hydrogen bonding. mdpi.com
High-Resolution Mass Spectrometry (HRMS) Exact mass and elemental formula.Confirmation of molecular identity and purity. mdpi.com
FT-IR & Raman Spectroscopy Presence of functional groups and vibrational modes.Confirmation of key chemical bonds and comparison with computational models. tubitak.gov.tr

Synergistic Integration of Computational and Experimental Research

The integration of computational chemistry with experimental studies offers a powerful paradigm for accelerating research into this compound. In silico methods can provide deep mechanistic insights, predict properties, and guide the design of new experiments, thereby saving time and resources.

Density Functional Theory (DFT) calculations are increasingly used to investigate the geometric structures, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential maps of novel pyridazinone derivatives. mdpi.comnih.gov Such studies can predict molecular reactivity, stability, and regions susceptible to electrophilic or nucleophilic attack, guiding further synthetic modifications. mdpi.com DFT has also been applied to predict the structural parameters and nonlinear optical (NLO) properties of pyrido[2,3-b]pyrazine (B189457) derivatives, suggesting potential applications in materials science. nih.gov

Molecular docking is a critical in silico tool for predicting the binding modes of small molecules within the active sites of biological targets. This approach has been widely used to study pyridazine and pyridopyrimidine derivatives as potential inhibitors of various enzymes, including kinases. nih.govnih.gov For this compound, docking studies can help identify potential protein targets and elucidate the key interactions (e.g., hydrogen bonds, hydrophobic interactions) responsible for binding affinity, guiding the design of more potent analogs. nih.gov

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another vital computational step. In silico ADMET studies on novel pyridazin-3-one derivatives have demonstrated their potential for good oral bioavailability and favorable physicochemical properties, identifying them as promising drug-like candidates. rsc.org Applying these predictive models to this compound can help in the early assessment of its pharmacokinetic profile.

The synergy is achieved when these computational predictions are validated through experimental work. For example, compounds identified through in silico screening can be synthesized and then evaluated in in vitro biological assays. The experimental results can then be used to refine the computational models, creating a feedback loop that drives the rational design of improved molecules.

Computational Method Purpose Experimental Correlation
Density Functional Theory (DFT) Predict geometry, electronic properties, and reactivity. mdpi.comSpectroscopic data (NMR, IR), chemical reactivity studies.
Molecular Docking Predict binding poses and affinity for biological targets. nih.govIn vitro enzyme inhibition assays, co-crystallography.
Molecular Dynamics (MD) Simulations Analyze the dynamic stability of ligand-protein complexes. nih.govBiophysical binding assays (e.g., SPR, ITC).
ADMET Prediction Forecast pharmacokinetic and toxicity properties. rsc.orgIn vitro permeability assays, metabolic stability studies, in vivo pharmacokinetic studies.

Exploration of Novel Biological Targets and Mechanisms of Action through In Vitro and In Silico Approaches

The pyridopyridazine scaffold is present in molecules with a wide range of biological activities, including potential as anticancer and anticonvulsant agents. mdpi.comresearchgate.net A key future direction for this compound is the systematic exploration of novel biological targets and the elucidation of its mechanisms of action using integrated in vitro and in silico approaches.

Target Identification and Screening: The initial step involves identifying potential biological targets. Given the prevalence of related nitrogen-containing heterocycles as kinase inhibitors , this class of enzymes represents a primary area of investigation. nih.gov For example, various pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of PIM-1 kinase, VEGFR-2, and HER-2. nih.govnih.gov A broad screening campaign, both in silico (through large-scale virtual screening against kinase libraries) and in vitro (using biochemical assays), could uncover specific kinases that are modulated by this compound. Other potential targets include enzymes like fatty acid binding protein 4 (FABP4), for which pyridazin-3(2H)-one has been suggested as a novel scaffold. nih.gov

In Vitro Biological Evaluation: Once potential targets are identified, detailed in vitro studies are necessary to confirm activity and determine the mechanism of action. This includes:

Enzyme Inhibition Assays: To quantify the inhibitory potency (e.g., IC₅₀ values) against specific targets like kinases. nih.gov

Cell-Based Assays: To evaluate the effect on cellular processes. For instance, antiproliferative activity can be assessed against various cancer cell lines (e.g., MCF-7, HepG2, HCT-116) using assays like the microculture tetrazolium (MTT) assay. nih.govijpsonline.comresearchgate.net

Mechanism of Action Studies: If a compound shows significant antiproliferative effects, further studies can investigate the underlying mechanism, such as the induction of apoptosis. nih.gov

The combination of these approaches allows for a systematic and rational exploration of the therapeutic potential of this compound. The initial broad screening can narrow down the most promising biological targets, which can then be validated and characterized through focused experimental work.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for Pyrido[3,2-c]pyridazin-4-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer :

  • Intramolecular Azo Coupling : Pyrido[3,2-c]cinnolines can be synthesized via intramolecular azo coupling of 4,6-diaryl-3-pyridine diazonium salts at 0°C. This method requires aromatic nucleophilic substitution (e.g., methoxy groups as donors) to eliminate the azo group, yielding fused pyridines with antiviral activity .
  • Radical Cascade Cyclization : Photo-promoted radical reactions using 4-(allylamino)-3-cyanocoumarins enable the construction of sulfonylated pyrido[3,2-c]coumarin derivatives. This method leverages visible light to initiate radical intermediates, allowing functional group diversification .
  • Electrophilic/Nucleophilic Reagents : Reacting 3-(arylidene)-1-methyl-4-piperidone with malononitrile or hydrazine hydrate under reflux yields pyrido[3,2-c]pyran and triazine derivatives, confirmed via elemental analysis and spectral data .

Q. How can researchers characterize the structural integrity of this compound derivatives using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopy : Use 1^1H/13^{13}C NMR to confirm substituent positions and stereochemistry. For example, pyrido[3,2-c]pyran derivatives show distinct signals for aromatic protons and methyl groups .
  • X-ray Crystallography : Resolve crystal structures to validate fused-ring systems, as demonstrated for pyrido[3,2-c]cinnolines, where bond angles and torsion angles confirm planar heterocyclic cores .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formulas, particularly for derivatives with sulfonyl or fluorinated groups .

Q. What in vitro models are appropriate for evaluating the antimicrobial and anticancer potential of this compound derivatives?

  • Methodological Answer :

  • Antimicrobial Assays : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using agar diffusion or broth microdilution. Derivatives with electron-withdrawing substituents (e.g., nitro groups) show enhanced activity .
  • Anticancer Screening : Test cytotoxicity via MTT assays on human cancer cell lines (e.g., MCF-7, HeLa). Pyrido[3,2-c]pyran-6-one derivatives with arylidene moieties exhibit IC50_{50} values <10 µM, indicating strong apoptotic activity .

Advanced Research Questions

Q. How do structural modifications at specific positions of the this compound core influence its binding affinity to biological targets?

  • Methodological Answer :

  • Position 3/4 Substitution : Introducing sulfonyl groups (e.g., 3-nitrobenzenesulfonyl) enhances interactions with serine proteases, as seen in pyrimidine-based inhibitors .
  • Arylidene Moieties : Derivatives with 3-(piperidin-4-yl)-1H-indole residues show dual 5-HT1A receptor agonism and serotonin reuptake inhibition (SERT), attributed to hydrogen bonding with transmembrane domains .
  • Fluorinated Side Chains : Adding 2-fluoroethyl groups improves BBB permeability, critical for CNS-targeted agents, as demonstrated in pyrrolo-pyridine derivatives .

Q. What strategies can resolve discrepancies in reported biological activities of this compound derivatives across different studies?

  • Methodological Answer :

  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time. For example, antiviral activity of pyrido[3,2-c]cinnolines varies with virus strain (e.g., HSV-1 vs. influenza) .
  • SAR Meta-Analysis : Compare substituent effects across studies. Pyrido[3,2-c]pyridines with methylphenyl groups show conflicting cytotoxicity data due to divergent cell line sensitivities .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and reconcile activity differences. For 5-HT1A agonists, hydrophobic interactions with Phe362 explain activity variations .

Q. What novel methodologies enable the introduction of sulfonyl or fluorinated groups into the this compound scaffold?

  • Methodological Answer :

  • Sulfonylation : React pyridazine intermediates with 3-nitrobenzenesulfonyl chloride in dichloromethane under basic conditions (e.g., triethylamine). Purify via column chromatography (silica gel, ethyl acetate/hexane) .
  • Fluorination : Use 2-fluoroethyl triflate as a fluorinating agent in DMF at 60°C. Monitor reaction progress via 19^{19}F NMR to optimize yield .
  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) attaches fluorinated tags (e.g., CF3_3) to pyridazine cores, enhancing pharmacokinetic properties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.